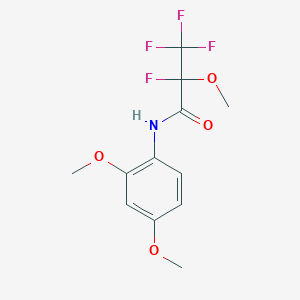![molecular formula C25H31ClN4O3 B14948773 3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrole intermediate with 3-chlorophenylpiperazine under suitable conditions.
Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring and exhibit various biological activities such as antimicrobial and antiviral properties.
Uniqueness
What sets 3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the piperazine and ethoxyphenyl groups may confer specific properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C25H31ClN4O3 |
|---|---|
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H31ClN4O3/c1-2-33-22-9-7-20(8-10-22)30-24(31)18-23(25(30)32)27-11-4-12-28-13-15-29(16-14-28)21-6-3-5-19(26)17-21/h3,5-10,17,23,27H,2,4,11-16,18H2,1H3 |
Clave InChI |
ZHONDWQAILAUEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14948708.png)


![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)
